

Application Note and Protocol: Accurate Ampicillin Dosing for Selective Culture Media

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ampicillin is a widely used β -lactam antibiotic for the selection of resistant bacteria, typically E. coli, in molecular biology and drug development.[1] It functions by inhibiting cell wall synthesis in susceptible bacteria.[2] Resistance is commonly conferred by a plasmid-encoded β -lactamase enzyme, which hydrolyzes the antibiotic.[1][3] Accurate preparation of culture media with the correct final concentration of **ampicillin** is critical for effective selection of transformed cells and for ensuring experimental reproducibility. This document provides a detailed protocol for preparing **ampicillin** stock solutions and calculating the required volume for supplementing culture media.

Quantitative Data Summary

For consistent results, it is essential to use appropriate concentrations and storage conditions for **ampicillin** solutions. The following table summarizes key quantitative data for easy reference.



Parameter	Value	Solvent	Storage Temperature	Stability Notes
Stock Concentration	25 mg/mL, 50 mg/mL, 100 mg/mL[1][2][4][5]	Deionized Water (ddH2O)[1][2][4]	-20°C[1][2][5]	Stock solutions are stable for up to 1 year at -20°C.[2] For long-term storage (4-6 months), -20°C is recommended. [6]
Working Concentration	20-100 μg/mL[7]	Culture Media (e.g., LB Broth/Agar)	4°C (for plates/media)	The typical working concentration is 100 µg/mL.[7]
Media Temperature for Addition	45-55°C	N/A	N/A	Adding ampicillin to media hotter than this will cause degradation.[8]
Storage of Ampicillin Plates	N/A	N/A	2-8°C	Plates can be stored for up to two weeks at 2- 8°C.[6]

Experimental Protocols

This protocol describes the preparation of a 1000x stock solution, a common concentration used in many laboratories.

Materials:

- Ampicillin sodium salt powder
- Sterile deionized water (dH2O)



- Sterile conical tube (e.g., 15 mL or 50 mL)
- 0.22 μm syringe filter
- · Sterile syringe
- Sterile microcentrifuge tubes for aliquots

Methodology:

- Weigh 1 gram of ampicillin sodium salt powder and place it into a sterile conical tube.[1][2]
- Add 10 mL of sterile dH₂O to the tube.[1][2]
- Vortex the solution until the ampicillin powder is completely dissolved. The solution should be clear to faint yellow.[5]
- To ensure sterility, filter the ampicillin stock solution through a 0.22 μm syringe filter into a new sterile tube.[1][2][4]
- Dispense the sterilized stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile
 microcentrifuge tubes. This prevents contamination and degradation from repeated freezethaw cycles.[3]
- Label the aliquots clearly with the name ("Ampicillin"), concentration (100 mg/mL), and date
 of preparation.
- Store the aliquots at -20°C for long-term use.[1][2]

This protocol details the calculation required to achieve the desired final concentration of **ampicillin** in liquid or solid culture media.

Principle: The calculation is based on the dilution formula $C_1V_1 = C_2V_2$, where:

- C₁ is the concentration of the stock solution.
- V₁ is the volume of the stock solution to be added.



- C2 is the desired final concentration in the media.
- V₂ is the final volume of the culture media.[9][10]

Example Calculation: Prepare 500 mL of LB agar with a final **ampicillin** concentration of 100 µg/mL using a 100 mg/mL stock solution.

- Ensure Units are Consistent: Convert all concentrations to the same units (e.g., mg/mL or μg/mL).
 - C1 (Stock Concentration) = 100 mg/mL
 - C₂ (Final Concentration) = 100 μg/mL = 0.1 mg/mL
 - V₂ (Final Media Volume) = 500 mL
- Rearrange the Formula to Solve for V1:

$$\circ V_1 = (C_2 * V_2) / C_1$$

- Substitute the Values and Calculate:
 - ∘ V₁ = (0.1 mg/mL * 500 mL) / 100 mg/mL
 - \circ V₁ = 50 / 100 mL
 - $V_1 = 0.5 \text{ mL or } 500 \text{ } \mu\text{L}$

Methodology:

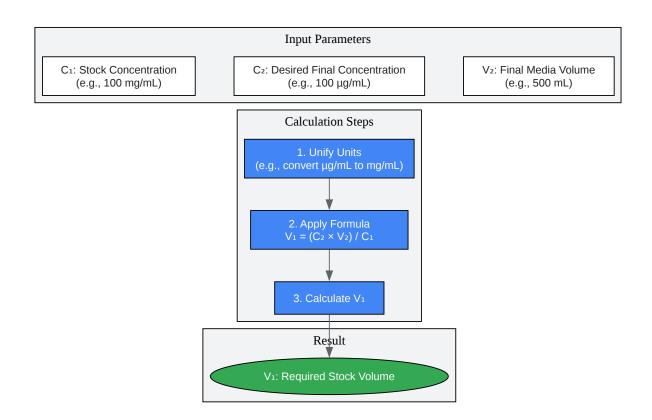
- Prepare the culture medium (e.g., LB broth or LB agar) according to standard protocols.
- · Autoclave the medium to sterilize it.
- Allow the medium to cool to approximately 45-55°C.[9] This is crucial as ampicillin is heatsensitive and will degrade at higher temperatures.[8]
- Using a sterile pipette, add the calculated volume (500 μL in the example) of the ampicillin stock solution to the cooled medium.



- Swirl the flask gently to ensure the antibiotic is evenly distributed throughout the medium.[9]
- For agar plates, pour the medium into sterile petri dishes. For broth, the medium is ready for use.
- Store prepared media/plates at 4°C.

Visualization of the Calculation Workflow

The following diagram illustrates the logical steps for calculating the volume of **ampicillin** stock solution needed for media preparation.





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Caption: Workflow for calculating **ampicillin** stock volume.

Stability and Best Practices

- Temperature Sensitivity: Ampicillin is sensitive to high temperatures. Never add it to autoclaved media that has not been sufficiently cooled.[3][8]
- pH Sensitivity: The stability of ampicillin in solution is pH-dependent. Stock solutions should have a pH of ≤ 7 for optimal stability.
- Degradation in Media: β-lactamase produced by resistant colonies can break down **ampicillin** in the surrounding medium. This can lead to the growth of non-resistant "satellite colonies" around a resistant colony.[3] Therefore, it is recommended to use freshly prepared plates for inoculating cultures.[3]
- Storage: Store ampicillin stock solutions in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[3] Prepared agar plates can be stored at 2-8°C for up to two weeks.[6]

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